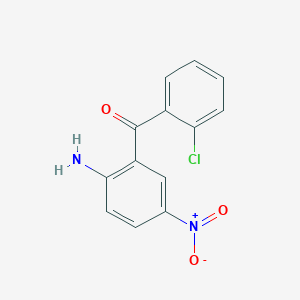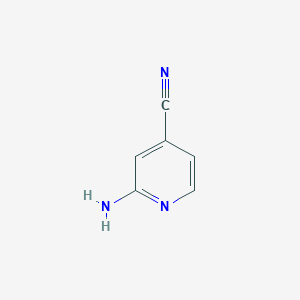
4-(3-Benzyl-thioureido)-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compounds I found are derivatives of 4-(3-Benzyl-thioureido)-benzoic acid, such as [4-(3-Benzyl-thioureido)-benzoylamino]-acetic acid hexyl ester , [4-(3-Benzyl-thioureido)-benzoylamino]-acetic acid methyl ester , and [4-(3-Benzyl-thioureido)-benzoylamino]-acetic acid pentyl ester . These compounds have different molecular weights and formulas .
Synthesis Analysis
A series of novel N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides was synthesized by the addition of N-(2,6-dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide to the appropriate aromatic amine .Molecular Structure Analysis
The structures of the synthesized compounds were inspired from the second line antituberculosis pro-drugs .Chemical Reactions Analysis
The compounds were screened for their activity against Mycobacterium tuberculosis .Physical And Chemical Properties Analysis
The physical and chemical properties such as molecular weight, density, boiling point, molecular formula, melting point, and flash point of these compounds are provided in the references .科学的研究の応用
Benzoic Acid and Derivatives in Gut Function Regulation
Benzoic acid has been identified as a compound with significant effects on gut functions, including enzyme activity regulation, redox status, and immune response modulation. Studies using piglets and porcine intestinal epithelial cells as models have demonstrated that appropriate levels of benzoic acid can improve gut functions. These improvements are attributed to the regulation of enzyme activity, redox status, immunity, and microbiota composition. However, excessive administration may lead to gut health deterioration, highlighting the importance of dosage control in potential therapeutic applications (Mao et al., 2019).
Physiologically-Based Pharmacokinetic Analysis of Benzoic Acid
A study focusing on the pharmacokinetic behavior of benzoic acid across different species, including rats, guinea pigs, and humans, developed physiologically-based pharmacokinetic (PBPK) models. These models predict the metabolism of benzoic acid to hippuric acid and help understand the internal exposures resulting from different dosing schemes. The study's findings can inform the safety assessment of dietary exposures to benzoates, providing insights into interspecies extrapolation and reducing uncertainty in pharmacokinetic evaluations (Hoffman & Hanneman, 2017).
Application of Benzofused Thiazole Derivatives as Antioxidants and Anti-inflammatory Agents
Research into benzofused thiazole derivatives, which are structurally related to benzoic acid derivatives, has shown promising antioxidant and anti-inflammatory properties. These compounds were synthesized and evaluated for their potential therapeutic applications, indicating that specific derivatives possess distinct anti-inflammatory activity and strong antioxidant capabilities against various reactive species. Such findings underscore the potential of benzofused thiazole and by extension, benzoic acid derivatives, in developing new therapeutic agents (Raut et al., 2020).
Synthesis and Characterization of Salicylic Acid Derivatives
A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been introduced as a potential substitute for acetylsalicylic acid (ASA) due to its favorable COX-2 specificity, toxicity profile, and antiplatelet activity. The study highlights the discovery, potential activity, and benefits of this compound, providing insights into the possible molecular mechanisms of its regulations in health and disease. This underscores the continuous interest and potential in exploring benzoic acid derivatives for new drug development (Tjahjono et al., 2022).
将来の方向性
The structure–activity relationship (SAR) analysis revealed that the introduction of the benzo [1,3]dioxol moiety in one compound and the 4-morpholinyl-4-phenyl moiety in another has proven to give the most potent compounds in this study . This suggests that further exploration of these moieties could be a promising direction for future research.
特性
IUPAC Name |
4-(benzylcarbamothioylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-14(19)12-6-8-13(9-7-12)17-15(20)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)(H2,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAKQZPSSALVKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354787 |
Source


|
| Record name | 4-(3-Benzyl-thioureido)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643295 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-Benzyl-thioureido)-benzoic acid | |
CAS RN |
109310-93-2 |
Source


|
| Record name | 4-(3-Benzyl-thioureido)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B24429.png)






